

The Antiviral Properties of Origanum vulgare Essential Oil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oreganol*

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Introduction

Origanum vulgare, commonly known as oregano, is an aromatic herb belonging to the Lamiaceae family. Beyond its culinary applications, the essential oil extracted from this plant (OEO) has garnered significant attention for its broad-spectrum antimicrobial properties, including potent antiviral activity. This technical guide provides an in-depth overview of the current scientific understanding of the antiviral effects of Origanum vulgare essential oil, with a focus on its active constituents, mechanisms of action, and the experimental methodologies used to evaluate its efficacy. The primary antiviral activity of OEO is attributed to its high concentration of phenolic monoterpenes, principally carvacrol and its isomer, thymol.^{[1][2]} These compounds have demonstrated efficacy against a range of both enveloped and non-enveloped viruses, positioning OEO as a promising source for the development of novel antiviral agents.

Active Compounds and Chemical Composition

The antiviral effects of Origanum vulgare essential oil are primarily linked to its rich composition of phenolic compounds. The specific chemical profile can vary depending on factors such as the geographical origin, climate, and harvesting time of the plant. However, the most consistently identified and studied active constituents are:

- Carvacrol: This phenolic monoterpene is often the most abundant component in OEO and is considered a major contributor to its antiviral properties.[1]
- Thymol: An isomer of carvacrol, thymol also exhibits significant antiviral and antimicrobial activity.[1][2]

Other compounds present in smaller quantities, such as γ -terpinene and p-cymene, may also contribute to the overall antiviral effect, potentially through synergistic interactions with carvacrol and thymol.

Mechanisms of Antiviral Action

The antiviral activity of *Origanum vulgare* essential oil and its primary components, carvacrol and thymol, is multifaceted. These compounds can interfere with multiple stages of the viral life cycle, from initial attachment to final release. The primary mechanisms of action include direct inactivation of virus particles, inhibition of viral entry into host cells, and interference with viral replication processes.

Direct Virucidal Effect

One of the most significant antiviral mechanisms of OEO is its ability to directly inactivate virus particles, rendering them non-infectious. This virucidal action is particularly effective against enveloped viruses.[3] The lipophilic nature of carvacrol and thymol allows them to interact with and disrupt the viral envelope, a lipid bilayer derived from the host cell membrane.[4] This disruption can lead to the breakdown of the viral structure and degradation of the viral genetic material.[3] Studies have also shown that OEO can act on the capsid of non-enveloped viruses, leading to their inactivation.[5]

Inhibition of Viral Attachment and Entry

Carvacrol and thymol can prevent the initial stages of viral infection by interfering with the attachment of viruses to host cell receptors and subsequent entry into the cell. For instance, these compounds have been shown to block the fusion of the viral envelope with the host cell membrane, a critical step for the entry of many enveloped viruses.[5] Research on HIV-1 has suggested that carvacrol and thymol may deplete cholesterol from the viral envelope, which in turn inhibits virus-target cell fusion.[6][7]

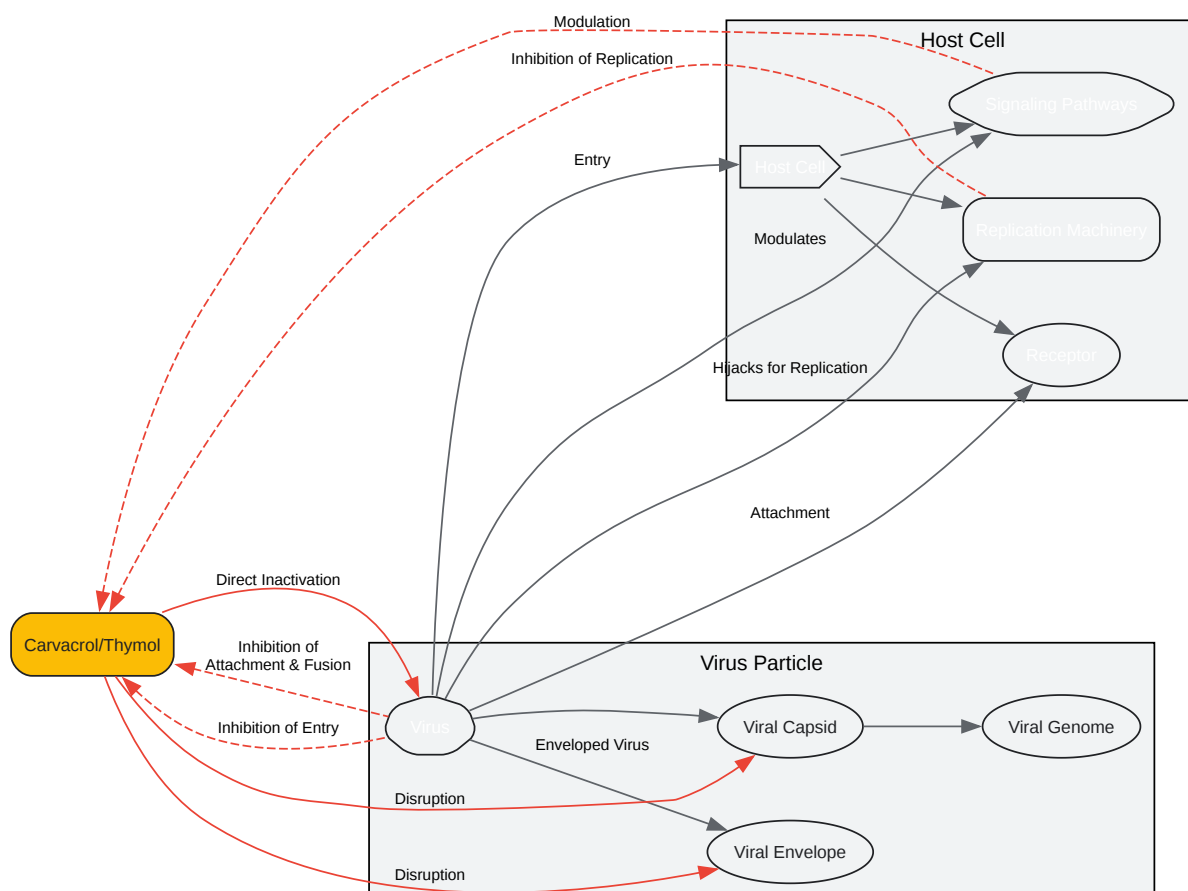
Inhibition of Viral Replication

Once inside the host cell, viruses hijack the cellular machinery to replicate their genetic material and produce new viral proteins. *Origanum vulgare* essential oil and its components can interfere with these intracellular replication processes. For example, carvacrol has been shown to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) by targeting both early and late stages of the viral replication cycle.^[8]

Modulation of Host Cell Signaling Pathways

Emerging research indicates that the antiviral activity of OEO components may also involve the modulation of host cell signaling pathways that are crucial for viral replication and the host's immune response. Carvacrol has been found to inhibit the TNF- α -induced RIP3-mediated programmed cell necrosis pathway, which can be triggered by viral infections like HSV-2.^[9] Additionally, carvacrol and thymol have been shown to modulate inflammatory signaling pathways, including those involving NF- κ B, MAPK, and STAT-3, which can impact the cellular environment and its permissiveness to viral infection.^{[1][10]}

Below is a diagram illustrating the proposed antiviral mechanisms of action of carvacrol and thymol.



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Caption: Proposed antiviral mechanisms of carvacrol and thymol.

Quantitative Antiviral Data

The antiviral efficacy of *Origanum vulgare* essential oil and its primary constituents has been quantified against a variety of viruses using standardized in vitro assays. The following tables summarize key quantitative data from published studies, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and virus titer reduction.

Table 1: Antiviral Activity of *Origanum vulgare* Essential Oil and its Components against Various Viruses

Virus	Essential Oil/Component	Assay	Cell Line	IC50 / EC50	Selectivity Index (SI)	Reference
Yellow Fever Virus	O. vulgare EO	-	-	MIC: 3.7 µg/mL	-	[11]
Human Herpesvirus 1 (HHV-1)	Lippia graveolens (Mexican oregano) EO	MTT	-	EC50: 99.6 µg/mL	7.4	[12]
Acyclovir-Resistant HHV-1	Lippia graveolens EO	MTT	-	EC50: 99.6 µg/mL	13.1	[13]
Human Respiratory Syncytial Virus (HRSV)	Lippia graveolens EO	MTT	-	EC50: 59.5 µg/mL	10.8	[13]
Bovine Herpesvirus 2 (BoHV-2)	Lippia graveolens EO	MTT	-	EC50: 66.8 µg/mL	9.7	[13]
Bovine Viral Diarrhoea Virus (BVDV)	Lippia graveolens EO	MTT	-	EC50: 91.2 µg/mL	7.2	[13]
Herpes Simplex Virus 2 (HSV-2)	Carvacrol	Plaque Reduction	BSC-1	EC50 (Direct Inactivation): 0.07 mmol/L	7.00	[9]

Herpes Simplex Virus 2 (HSV-2)	Carvacrol	Plaque Reduction	BSC-1	EC50 (Treatment): 0.10 mmol/L	4.90	[9]
Herpes Simplex Virus 2 (HSV-2)	Carvacrol	Plaque Reduction	BSC-1	EC50 (Pre-treatment): 0.09 mmol/L	5.44	[9]
Human Rotavirus (RV)	Carvacrol	MTT	-	EC50: 48.6 µg/mL	7.2	[13]
Influenza A/H1N1	Thymol	-	MDCK	IC50: 0.022 µg/mL	>45454	
Influenza A/H5N1	Thymol	-	MDCK	IC50: 18.5 ng/mL	>54054	[14]
SARS-CoV-2	Thymol	-	Vero E6	IC50: 0.591 µg/mL	>1692	[14]

Table 2: Virucidal Efficacy of Origanum vulgare Extracts

Virus	Extract Type	Concentration	Titer Reduction	Reference
Equine Arteritis Virus (EAV)	Ethanollic Extract	600 µg/mL	10 ^{5.42} to 10 ^{0.79} TCID ₅₀ /100 µL	[15]
Equine Arteritis Virus (EAV)	Aqueous Extract	1600 µg/mL	10 ^{5.42} to 10 ^{2.09} TCID ₅₀ /100 µL	[15]
Canine Distemper Virus (CDV)	Aqueous Extract	1600 µg/mL	10 ^{2.00} to 10 ^{0.00} TCID ₅₀ /100 µL	[15]
Canine Distemper Virus (CDV)	Ethanollic Extract	600 µg/mL	10 ^{2.00} to 10 ^{1.50} TCID ₅₀ /100 µL	[15]

Experimental Protocols

Standardized in vitro assays are essential for the accurate assessment of the antiviral properties of *Origanum vulgare* essential oil. The following sections provide detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of the essential oil that is non-toxic to the host cells used in antiviral assays.

Materials:

- Host cell line (e.g., Vero, MDCK, A549)
- Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well microtiter plates

- Origanum vulgare essential oil (OEO)
- Dimethyl sulfoxide (DMSO) for dissolving OEO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
- Prepare a stock solution of OEO in DMSO.
- Perform serial dilutions of the OEO stock solution in cell culture medium to obtain a range of desired concentrations.
- Remove the growth medium from the cell monolayers and add 100 μ L of each OEO dilution to triplicate wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
- Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- After incubation, remove the medium containing the OEO and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
- Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Add 100 μ L of solubilization buffer to each well and incubate for a further 2-4 hours, or until the formazan crystals are fully dissolved.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the 50% cytotoxic concentration (CC50), which is the concentration of OEO that reduces cell viability by 50% compared to the untreated cell control.

Plaque Reduction Assay

Objective: To quantify the inhibition of virus-induced plaque formation by the essential oil.

Materials:

- Confluent monolayers of a suitable host cell line in 6-well or 12-well plates
- Virus stock of known titer (plaque-forming units per mL, PFU/mL)
- Origanum vulgare essential oil at non-cytotoxic concentrations
- Cell culture medium
- Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
- Staining solution (e.g., crystal violet)
- Fixative (e.g., formaldehyde)

Procedure:

- Prepare serial dilutions of the virus stock in cell culture medium.
- Remove the growth medium from the cell monolayers and inoculate the cells with 100-200 μ L of each virus dilution.
- Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
- During the adsorption period, prepare mixtures of the virus (at a concentration that yields a countable number of plaques) with various non-cytotoxic concentrations of OEO.
- After adsorption, remove the virus inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).

- Add the virus-OEO mixtures to the respective wells. Include a virus control (virus without OEO) and a cell control (no virus, no OEO).
- Incubate for a further 1-2 hours.
- Remove the virus-OEO mixtures and overlay the cell monolayers with the overlay medium containing the same concentrations of OEO.
- Incubate the plates at 37°C in a 5% CO₂ incubator until distinct plaques are visible (typically 2-5 days).
- Fix the cells with the fixative solution and then stain with the staining solution.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each OEO concentration compared to the virus control. The IC₅₀ value is the concentration of OEO that reduces the number of plaques by 50%.

TCID₅₀ (50% Tissue Culture Infective Dose) Assay

Objective: To determine the virus titer and the inhibitory effect of the essential oil on virus-induced cytopathic effect (CPE).

Materials:

- Host cell line susceptible to the virus
- 96-well microtiter plates
- Virus stock
- Origanum vulgare essential oil at non-cytotoxic concentrations
- Cell culture medium

Procedure:

- Seed the 96-well plates with host cells to form a confluent monolayer.

- Prepare ten-fold serial dilutions of the virus stock in cell culture medium.
- In a separate plate, mix each virus dilution with an equal volume of a specific non-cytotoxic concentration of OEO. Also, prepare a virus control (virus dilutions mixed with medium only).
- Remove the growth medium from the cell monolayers and add 100 μ L of each virus-OEO mixture or virus control to 8 replicate wells per dilution. Include cell control wells (medium only).
- Incubate the plates at 37°C in a 5% CO₂ incubator for 3-7 days.
- Observe the plates daily for the appearance of CPE.
- After the incubation period, score each well as positive or negative for CPE.
- Calculate the TCID₅₀ titer using the Reed-Muench or Spearman-Kärber method.
- The reduction in virus titer in the presence of OEO compared to the virus control indicates the antiviral activity.

Virucidal Assay

Objective: To assess the direct inactivating effect of the essential oil on virus particles.

Materials:

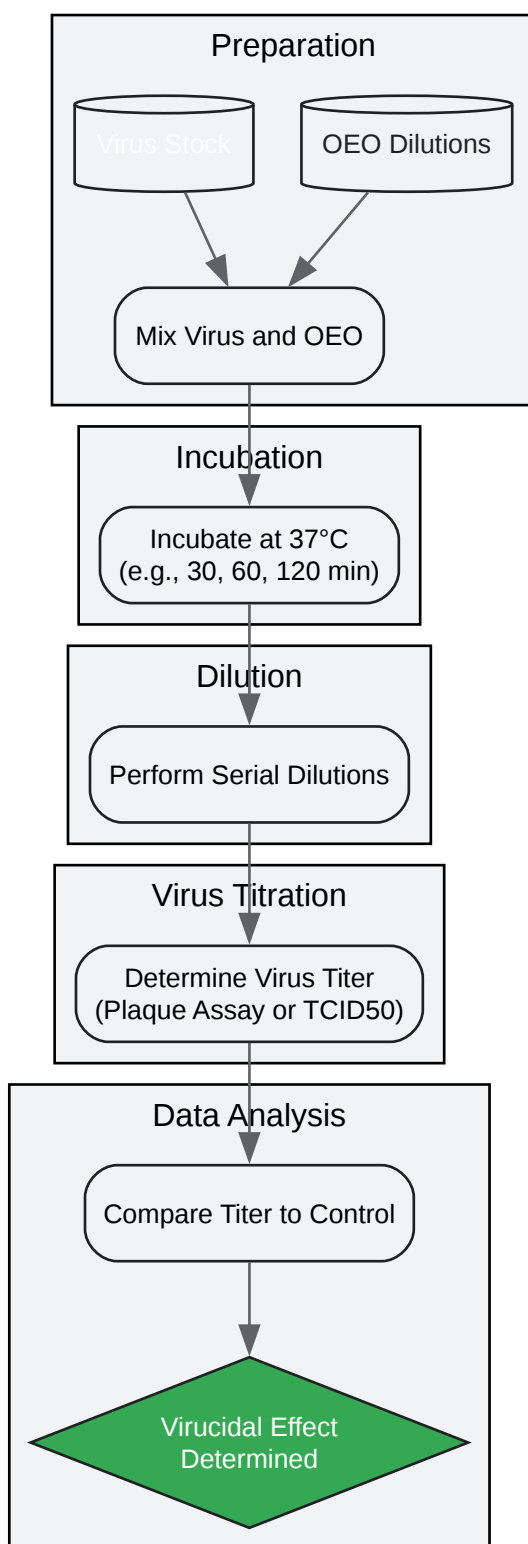
- Virus stock of known titer
- Origanum vulgare essential oil at various concentrations
- Cell culture medium
- Microcentrifuge tubes

Procedure:

- In microcentrifuge tubes, mix a fixed amount of virus stock with an equal volume of different concentrations of OEO.

- As a control, mix the virus stock with an equal volume of cell culture medium.
- Incubate the mixtures at a specific temperature (e.g., 37°C) for various time intervals (e.g., 30, 60, 120 minutes).
- After each incubation period, immediately perform ten-fold serial dilutions of the mixtures to reduce the concentration of the OEO to non-inhibitory levels.
- Determine the remaining infectious virus titer in each diluted sample using a plaque assay or TCID50 assay.
- A reduction in the virus titer in the OEO-treated samples compared to the control indicates a direct virucidal effect.

Below is a workflow diagram for a typical virucidal assay.



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Caption: Workflow for a virucidal assay.

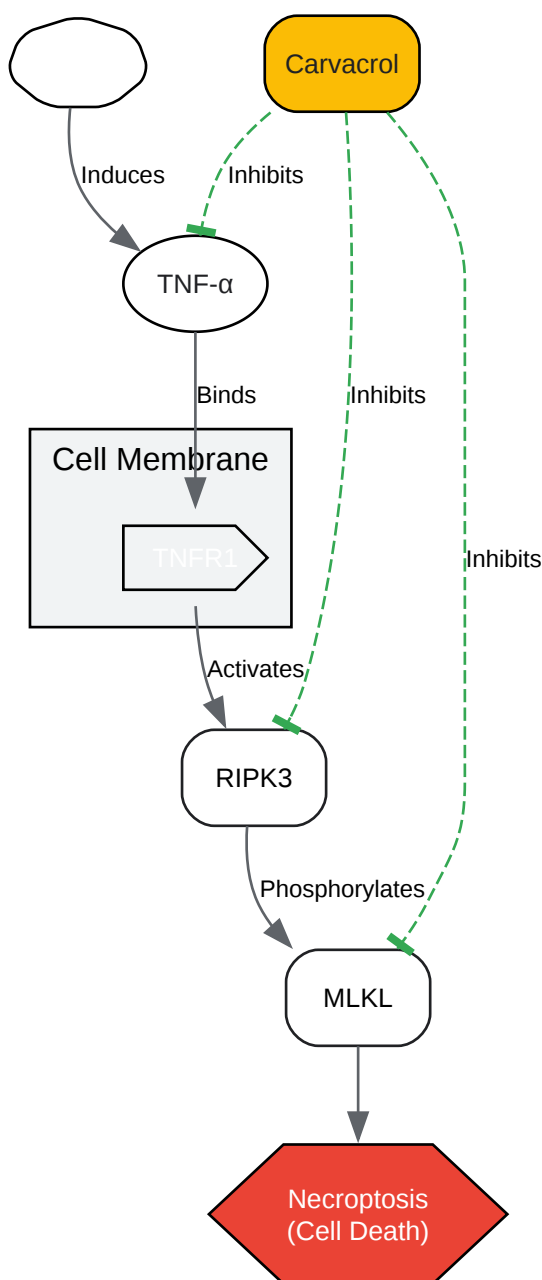
Signaling Pathways

The antiviral action of *Origanum vulgare* essential oil's components, particularly carvacrol, extends to the modulation of intracellular signaling pathways that are often manipulated by viruses to facilitate their replication and spread. A key example is the interference with inflammatory and cell death pathways.

Inhibition of TNF- α Induced Necroptosis

Herpes Simplex Virus (HSV) infection can trigger the production of Tumor Necrosis Factor- α (TNF- α), a pro-inflammatory cytokine. TNF- α can bind to its receptor (TNFR1), leading to the activation of a programmed form of necrosis known as necroptosis. This process is mediated by Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL). Carvacrol has been shown to counteract this virus-induced pathway by inhibiting the expression of TNF- α , RIPK3, and MLKL, thereby protecting the host cells from virus-induced death and limiting viral propagation.^[9]

The following diagram illustrates the modulation of the TNF- α induced necroptosis pathway by carvacrol during a viral infection.



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Caption: Carvacrol's modulation of the TNF- α pathway.

Conclusion and Future Directions

Origanum vulgare essential oil and its principal components, carvacrol and thymol, exhibit significant and broad-spectrum antiviral properties. Their mechanisms of action are diverse, targeting multiple stages of the viral life cycle and modulating host cellular pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid

foundation for researchers and drug development professionals interested in exploring the therapeutic potential of OEO.

Future research should focus on several key areas. Further elucidation of the specific molecular interactions between OEO components and viral/host cell targets will provide a more detailed understanding of their mechanisms of action. In vivo studies are crucial to validate the in vitro findings and to assess the safety and efficacy of OEO-based antiviral therapies in a physiological context. Additionally, the development of novel drug delivery systems, such as nanoformulations, could enhance the bioavailability and targeted delivery of OEO's active compounds, thereby improving their therapeutic index. The synergistic effects of OEO with conventional antiviral drugs also warrant further investigation as a potential strategy to combat drug-resistant viral strains. Continued research in these areas will be instrumental in harnessing the full antiviral potential of *Origanum vulgare* essential oil for the development of new and effective treatments for viral infections.

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- To cite this document: BenchChem. [The Antiviral Properties of *Origanum vulgare* Essential Oil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2809929#antiviral-properties-of-origanum-vulgare-essential-oil]

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